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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research and
regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases,
with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of
serine/threonine kinases that play crucial roles in the regulation of mitosis, including
centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4]
Dysregulation of Aurora B is common in various cancers and is linked to chromosomal
instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]

Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures
in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically
results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells
and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating
cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using
propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population
of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds
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stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of
DNA.[10]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot
cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with
cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that
Pl exclusively stains the DNA.[10]

When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence
intensities based on their stage in the cell cycle:

GO0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a
lower fluorescence intensity.

e S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N.
They appear as a distribution between the GO/G1 and G2/M peaks.

e G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form
a second major peak at approximately twice the fluorescence intensity of the GO/G1 peak.

e Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and
appear as a distinct peak to the left of the GO/G1 peak.

By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected,
providing a quantitative measure of the drug's effect on cell cycle progression.

Materials and Reagents

e Cell line of interest (e.g., HeLa, MCF-7, HCT116)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
¢ Reversine (CAS 656820-32-5)

o Dimethyl sulfoxide (DMSO, vehicle control)

e Phosphate-Buffered Saline (PBS), sterile
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Trypsin-EDTA

70% Ethanol, ice-cold

RNase A solution (100 pg/mL in PBS)

Propidium lodide (PI) staining solution (50 pg/mL in PBS)
5 mL polystyrene flow cytometry tubes

Microcentrifuge tubes

Refrigerated centrifuge

Flow cytometer

Experimental Protocols

This section details the step-by-step methodology for inducing and analyzing cell cycle arrest

with Reversine.

Cell Culture and Reversine Treatment

Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70%
confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5%
COz).

Prepare Reversine Stock: Dissolve Reversine in DMSO to create a concentrated stock
solution (e.g., 10 mM). Store at -20°C, protected from light.[3]

Treatment: Once cells reach the desired confluency, remove the culture medium. Add fresh
medium containing the desired final concentration of Reversine (e.g., 0.5 uM, 1 uM, 5 uM).
For the vehicle control, add an equivalent volume of DMSO to a separate well.

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to
allow for the induction of cell cycle arrest.

Cell Harvesting and Fixation
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Harvest Cells: After incubation, collect the culture medium (which may contain
floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-
EDTA. Combine the detached cells with the collected medium.

Cell Pellet: Transfer the cell suspension to a centrifuge tube and pellet the cells by
centrifugation at 300 x g for 5 minutes.

Wash: Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold
PBS. Centrifuge again at 300 x g for 5 minutes.

Fixation: Discard the supernatant and resuspend the cell pellet in 400 L of cold PBS. While
gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This
prevents cell clumping.[11]

Incubate for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2
hours.[11][12] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.

Propidium lodide Staining

Wash Fixed Cells: Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5
minutes) to pellet them. Carefully decant the ethanol.

Rehydrate: Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after
each wash.

RNase Treatment: Resuspend the cell pellet in 500 pL of PBS containing 100 pg/mL RNase
A. Incubate at 37°C for 30 minutes to degrade RNA.

P1 Staining: Add 500 pL of PI solution (final concentration 50 pg/mL). Mix gently.[11]

Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before
analysis.

Flow Cytometry Acquisition and Analysis

Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate
channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.
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o Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-
quality data.[11] Collect data for at least 10,000-20,000 single-cell events. Use a linear scale
for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[10]

o Gating Strategy:

o First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell
population and exclude debris.

o Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude
doublets and cell aggregates, ensuring analysis is performed only on single cells.

o Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell
population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to
deconvolute the histogram and calculate the percentage of cells in the GO/G1, S, and G2/M
phases.

Data Presentation and Expected Results

Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in
the percentage of cells in the G2/M phase of the cell cycle.[8][9] A corresponding decrease in
the GO/G1 population is also anticipated. At higher concentrations or longer incubation times, a
sub-G1 peak, indicative of apoptosis, may become apparent.

Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment

Treatment % GO0/G1 % Sub-G1
% S Phase % G2/M Phase .
Group Phase (Apoptosis)
DMSO (Vehicle) 625+3.1 18.2+15 19.3+24 1.1+£0.3
Reversine (1 pM) 35.8+2.8 155+1.9 48.7 £ 3.5 24+£0.6
Reversine (G uM) 152+1.7 101 +1.3 70.5+4.2 86x1.1

Data are presented as mean * standard deviation from a representative experiment (n=3).
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Caption: Experimental workflow for cell cycle analysis after Reversine treatment.
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Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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